2-Naphthalenamine, 1,2,3,4-tetrahydro-N-2-propynyl-, hydrochloride

Beschreibung

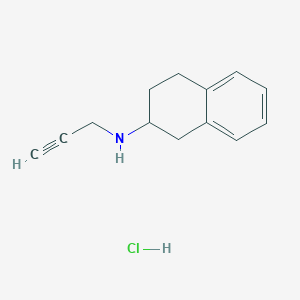

Chemical Structure and Properties The compound “2-Naphthalenamine, 1,2,3,4-tetrahydro-N-2-propynyl-, hydrochloride” (CAS: Not explicitly provided; structurally related to CID 45856 ) is a tetrahydronaphthalenamine derivative with a propynyl (C≡C-CH2-) group attached to the amine nitrogen. Its hydrochloride salt enhances solubility and stability. The molecular formula is C₁₃H₁₆ClN (calculated from ’s analogous compound), with a molecular weight of 221.73 g/mol.

Eigenschaften

Molekularformel |

C13H16ClN |

|---|---|

Molekulargewicht |

221.72 g/mol |

IUPAC-Name |

N-prop-2-ynyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |

InChI |

InChI=1S/C13H15N.ClH/c1-2-9-14-13-8-7-11-5-3-4-6-12(11)10-13;/h1,3-6,13-14H,7-10H2;1H |

InChI-Schlüssel |

MDVXBHPESLNWBY-UHFFFAOYSA-N |

SMILES |

C#CCNC1CCC2=CC=CC=C2C1.Cl |

Kanonische SMILES |

C#CCNC1CCC2=CC=CC=C2C1.Cl |

Herkunft des Produkts |

United States |

Biologische Aktivität

2-Naphthalenamine, 1,2,3,4-tetrahydro-N-2-propynyl-, hydrochloride is a compound of significant interest in the field of toxicology and pharmacology. This compound is a derivative of 2-naphthylamine, which has been extensively studied for its biological activity, particularly its carcinogenic potential and mechanisms of action. This article reviews the biological activity of this compound, focusing on its carcinogenicity, mutagenicity, and potential therapeutic applications.

- Chemical Formula : CHClN

- Molecular Weight : 181.64 g/mol

- Solubility : Soluble in hot water, alcohol, and many organic solvents.

Carcinogenicity

2-Naphthalenamine is classified as a known human carcinogen based on substantial evidence from epidemiological studies. Occupational exposure to this compound has been linked to an increased risk of urinary bladder cancer. Key findings include:

- Epidemiological Studies : Workers in the dye and rubber industries exposed to 2-naphthylamine exhibited significantly elevated rates of bladder cancer. For example, a study reported a cumulative incidence of bladder cancer among British coal-tar dye workers exposed to 2-naphthylamine at 25% .

- Animal Studies : Experimental studies have shown that oral administration of 2-naphthylamine leads to urinary-bladder carcinoma in various animal models including hamsters and dogs .

Table 1: Summary of Carcinogenic Studies

Mutagenicity

Research indicates that 2-naphthalenamine exhibits mutagenic properties across various test systems. The mechanisms include:

- DNA Damage : The compound has been shown to induce DNA strand breaks and chromosomal aberrations in cultured mammalian cells .

- Activation Pathways : Metabolism by cytochrome P450 enzymes leads to the formation of reactive metabolites that can bind to DNA, causing mutations .

The biological activity of 2-naphthalenamine is primarily mediated through its metabolism:

- N-Hydroxylation : This process converts the compound into a reactive form that can interact with cellular macromolecules.

- Formation of DNA Adducts : These adducts can lead to errors during DNA replication, contributing to carcinogenesis.

Table 2: Mechanistic Insights into Carcinogenicity

| Mechanism | Description |

|---|---|

| N-Hydroxylation | Metabolizes to reactive forms via cytochrome P450 |

| DNA Adduct Formation | Covalent binding to DNA leading to mutations |

Case Studies

Several case studies highlight the implications of exposure to 2-naphthalenamine:

- A cohort study in Japan found that among workers involved in the synthesis and handling of aromatic amines, including 2-naphthylamine, there was a notable incidence (10.3%) of recognized occupational bladder cancer .

- In Karachi, Pakistan, a study involving bladder cancer patients revealed that three out of 250 had been exposed to 2-naphthylamine during their occupational activities .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Naphthalenamine hydrochloride serves as a valuable intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, making it useful for creating complex molecules. The compound can be synthesized from naphthalene derivatives and is often utilized in the production of:

- Aromatic amines : These compounds are crucial in dye manufacturing and the synthesis of agrochemicals.

- Pharmaceutical intermediates : The compound's derivatives have been explored for their potential therapeutic effects.

Pharmaceutical Applications

Research indicates that derivatives of 2-naphthalenamine may interact with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction suggests potential applications in treating psychiatric disorders. Notable findings include:

- Serotonin Receptor Modulation : Compounds derived from 2-naphthalenamine have shown promise in modulating serotonin (5-HT) systems, which are implicated in anxiety and depression .

- Dopamine Receptor Interaction : Some derivatives exhibit activity on dopamine D2 receptors, indicating potential use in managing conditions such as schizophrenia and Parkinson's disease .

Case Studies and Research Findings

Several studies highlight the efficacy of 2-naphthalenamine derivatives in various therapeutic contexts:

Table 1: Summary of Research Findings

Industrial Uses

Beyond its pharmaceutical applications, 2-naphthalenamine hydrochloride is also relevant in industrial chemistry:

- Dye Manufacturing : Its ability to form stable complexes makes it suitable for producing dyes used in textiles.

- Agrochemicals : The compound's derivatives are being researched for use as pesticides and herbicides due to their biological activity against pests.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

- Structural Diversity: Substitutions at the amine nitrogen (e.g., propynyl vs. dimethyl) and aromatic ring (e.g., methoxy vs.

- Salt Forms : Hydrochloride salts (common in all compounds) improve aqueous solubility, critical for in vitro and in vivo studies .

- Unresolved Questions : The target compound’s melting point, solubility, and synthetic route remain uncharacterized in the available literature. Further studies could explore its pharmacokinetics and toxicity relative to analogs.

Q & A

Q. Table 1: Representative Analytical Parameters

| Parameter | Conditions/Results | Source |

|---|---|---|

| HPLC Retention | t₁ = 11.2 min, t₂ = 12.3 min | |

| ¹H NMR Shift | Propynyl CH₂: δ 2.1–2.3 ppm | |

| Yield | 58–71% (depending on substituents) |

Advanced Question: How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

Methodological Answer:

SAR studies should focus on modifying the tetrahydronaphthalene core and propynyl side chain:

- Core Modifications: Introduce substituents (e.g., cyclohexyl, chlorophenyl) at the 4-position to assess steric/electronic effects on receptor binding. For example:

- Synthesize analogs with trans-4-cyclohexyl or trans-4-(2′-chlorophenyl) groups via Grignard or Friedel-Crafts reactions .

- Side Chain Variations: Replace the propynyl group with other alkyne or amine derivatives to evaluate pharmacokinetic properties.

Q. Table 2: SAR Trends in Analogous Compounds

| Substituent | Affinity (Ki, nM) | Notes | Source |

|---|---|---|---|

| 4-Cyclohexyl | 12.5 | Improved lipophilicity | |

| 4-(2′-Chlorophenyl) | 8.3 | Enhanced receptor selectivity | |

| N-Propynyl | 15.0 | Baseline activity |

Basic Question: Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Assign peaks to confirm the tetrahydronaphthalene scaffold and propynyl group. For example:

- Tetrahydronaphthalene CH₂: δ 1.5–2.8 ppm (¹H), 20–40 ppm (¹³C).

- Propynyl C≡CH: δ 2.1–2.3 ppm (¹H), 70–80 ppm (¹³C) .

- HRMS: Validate molecular formula (e.g., C₁₃H₁₆NCl requires m/z 221.0943 [M+H]⁺) .

Advanced Question: How can computational modeling predict the binding mode of this compound to biological targets?

Methodological Answer:

- Docking Studies: Use software like AutoDock Vina to model interactions with receptors (e.g., serotonin or dopamine transporters).

- Preparation: Optimize the compound’s 3D structure using Gaussian at the B3LYP/6-31G* level.

- Validation: Compare docking scores (e.g., ΔG = -9.2 kcal/mol) with experimental affinity data .

- MD Simulations: Run 100 ns trajectories in GROMACS to assess binding stability under physiological conditions.

Advanced Question: How to resolve contradictions in purity data between HPLC and melting point analyses?

Methodological Answer:

Discrepancies may arise from residual solvents or polymorphic forms:

- HPLC-MS Coupling: Detect low-level impurities (e.g., <0.1% by area) masked in standalone HPLC .

- DSC/TGA: Perform differential scanning calorimetry to identify polymorphs (e.g., endothermic peaks at 135°C vs. 139°C) .

- Recrystallization: Use solvent systems like ethanol/water to isolate pure polymorphic forms.

Advanced Question: What strategies mitigate degradation during long-term storage of this hydrochloride salt?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.